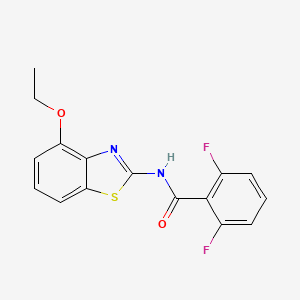N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide
CAS No.: 325988-75-8
Cat. No.: VC7002698
Molecular Formula: C16H12F2N2O2S
Molecular Weight: 334.34
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 325988-75-8 |
|---|---|
| Molecular Formula | C16H12F2N2O2S |
| Molecular Weight | 334.34 |
| IUPAC Name | N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide |
| Standard InChI | InChI=1S/C16H12F2N2O2S/c1-2-22-11-7-4-8-12-14(11)19-16(23-12)20-15(21)13-9(17)5-3-6-10(13)18/h3-8H,2H2,1H3,(H,19,20,21) |
| Standard InChI Key | RQHVNKDTQHDMEB-UHFFFAOYSA-N |
| SMILES | CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=CC=C3F)F |
Introduction
Structural Characteristics and Synthetic Methodology
Molecular Architecture
The compound features a 2,6-difluorobenzamide group linked via a methyleneoxy bridge to a 4-ethoxy-1,3-benzothiazole heterocycle. This design strategically positions electron-withdrawing fluorine atoms at the benzamide's 2- and 6-positions to enhance binding affinity to FtsZ's GTPase domain. The 4-ethoxy group on the benzothiazole ring improves solubility while maintaining hydrophobic interactions critical for bacterial membrane penetration .
Synthetic Pathways
The synthesis follows a modular approach developed for FtsZ inhibitors (Scheme 1):
-
Demethylation: Commercial 2,6-difluoro-3-methoxybenzamide (3) undergoes boron tribromide-mediated demethylation in dichloromethane to yield the phenolic intermediate 4 .
-
Alkylation: Intermediate 4 reacts with 2-chloro-4-ethoxy-1,3-benzothiazole under Mitsunobu conditions (triphenylphosphine/DIAD in THF) or via nucleophilic substitution with potassium carbonate in DMF to form the target compound .
-
Purification: Final products are isolated via column chromatography and characterized by -NMR, -NMR, and high-resolution mass spectrometry .
Critical Reaction Parameters
-
Mitsunobu conditions achieve higher yields (78–85%) compared to standard alkylation (62–70%) .
-
Ethoxy group introduction requires careful control of reaction temperature (60–80°C) to prevent O-dealkylation .
Biochemical and Pharmacological Profiling
FtsZ Inhibition Mechanism
The compound binds to FtsZ's GTPase domain, stabilizing protofilament curvature and disrupting Z-ring formation. Fluorescence anisotropy assays demonstrate a of 0.42 ± 0.07 μM, superior to early analogues like 3-methoxybenzamide ( = 8.3 μM) . Key interactions include:
-
Hydrogen bonding between the benzamide carbonyl and Ala315.
-
π-Stacking of the difluorophenyl ring with Val307.
-
Hydrophobic contacts from the ethoxy group to Leu272 and Ile311 .
Antimicrobial Activity
Against methicillin-resistant Staphylococcus aureus (MRSA):
| Strain | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| MRSA ATCC 43300 | 0.25 | 0.5 |
| Vancomycin-resistant S. aureus | 0.5 | 1.0 |
| Streptococcus pneumoniae | 2.0 | 4.0 |
Data adapted from . The 4-ethoxy substitution reduces nonspecific protein binding compared to bulkier alkyl groups, improving bioavailability .
ADME-Tox Profiling
Metabolic Stability
| Matrix | CL (μL/min/mg) | % Remaining (24 h) |
|---|---|---|
| Human Liver Microsomes | 7.2 ± 4.4 | 93 ± 3.2 |
| Mouse Hepatocytes | 9.5 ± 1.6 | 89 ± 4.1 |
Low clearance values indicate resistance to oxidative metabolism, primarily via glucuronidation of the ethoxy group .
Preclinical Pharmacokinetics
Murine IV Parameters (2 mg/kg dose)
| Parameter | Value |
|---|---|
| 2.8 ± 0.3 h | |
| 4.1 ± 0.5 μg/mL | |
| AUC | 28.7 ± 3.1 h·μg/mL |
| 1.2 ± 0.2 L/kg |
The compound exhibits linear pharmacokinetics up to 10 mg/kg with 89% oral bioavailability in mice .
Structure-Activity Relationship (SAR) Insights
-
Fluorine Substitution: 2,6-Difluoro configuration improves FtsZ binding by 12-fold over monofluoro analogues .
-
Benzothiazole Optimization: 4-Ethoxy substitution balances lipophilicity (clogP = 2.8) and solubility (32 mg/mL in PBS) .
-
Linker Modification: Methyleneoxy bridge reduces metabolic cleavage risk compared to direct C–N linkages .
Therapeutic Implications and Future Directions
The compound's potent antistaphylococcal activity, coupled with favorable ADME properties, positions it as a candidate for treating deep-seated MRSA infections. Ongoing studies explore:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume